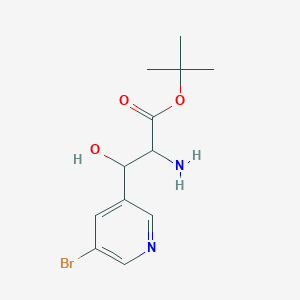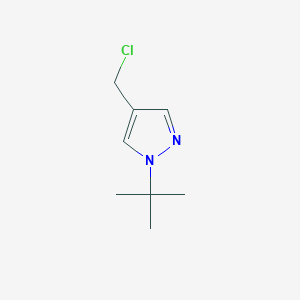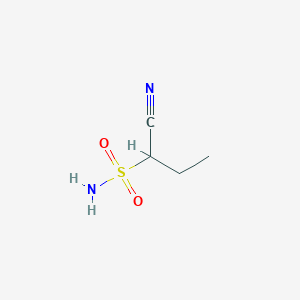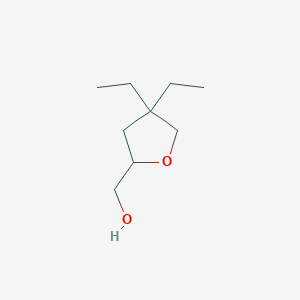![molecular formula C10H16N2O2 B13214960 2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13214960.png)
2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is an organic compound that features a cyclopentanol ring substituted with an ethyl-pyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with a cyclopentanone derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction of 1-ethyl-1H-pyrazole-4-amine with cyclopentanone: This step is typically performed in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a cyclopentanol derivative with a modified pyrazole group.
Substitution: The ethyl group on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular processes: Affecting cell signaling, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with an ethanone group instead of a cyclopentanol ring.
2-(1H-Pyrazol-4-yl)-1H-benzimidazole: Contains a pyrazole ring but with a benzimidazole moiety.
Uniqueness
2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is unique due to its combination of a cyclopentanol ring and an ethyl-pyrazole group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)oxycyclopentan-1-ol |
InChI |
InChI=1S/C10H16N2O2/c1-2-12-7-8(6-11-12)14-10-5-3-4-9(10)13/h6-7,9-10,13H,2-5H2,1H3 |
InChI Key |
NLEWTKZZOLXUFT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)OC2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13214929.png)


![2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13214951.png)

![1-[4-(4-Bromophenyl)phenyl]ethanol](/img/structure/B13214968.png)
![3-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13214974.png)

![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214984.png)
